molecular formula C21H20O6 B11011174 Tert-butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate

Tert-butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate

Cat. No.: B11011174
M. Wt: 368.4 g/mol
InChI Key: TWBYICCJKQMSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate is a chemical compound with the molecular formula C21H20O6. It falls under the class of chromones and is characterized by its unique structure, which combines a chromone core with a tert-butyl ester group and a phenyl ring. The compound exhibits interesting biological properties and has attracted attention in scientific research.

Preparation Methods

Synthesis Routes: Several synthetic routes exist for the preparation of tert-butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate. One common method involves the esterification of 5-hydroxy-4-oxo-2-phenylchromen-7-yl carboxylic acid with tert-butyl alcohol using acid-catalyzed conditions. The reaction proceeds through the formation of an ester linkage, resulting in the desired compound.

Industrial Production: While industrial-scale production details are scarce due to the compound’s rarity, researchers have explored scalable methods to meet demand. Optimization of reaction conditions, catalysts, and purification techniques is essential for large-scale synthesis.

Chemical Reactions Analysis

Reactivity: Tert-butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate can undergo various chemical reactions:

    Ester Hydrolysis: Under acidic or basic conditions, the tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation: The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of quinones or other oxidized derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:
  • Ester hydrolysis: Acid (e.g., HCl) or base (e.g., NaOH)
  • Oxidation: Oxidizing agents (e.g., KMnO4, PCC)
  • Substitution: Lewis acids (e.g., AlCl3), nucleophiles (e.g., Br-)

Major Products: The primary products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid, while oxidation may lead to quinones or other oxidized forms.

Scientific Research Applications

Tert-butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate has found applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as an antioxidant, anti-inflammatory, or anticancer agent.

    Biological Studies: It may serve as a probe to investigate cellular pathways or enzyme inhibition.

    Materials Science: Its unique structure could inspire novel materials or drug delivery systems.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate its precise mode of action and downstream effects.

Comparison with Similar Compounds

While limited information is available on direct analogs, researchers can compare its structure, reactivity, and biological properties with related chromones, flavonoids, and phenolic compounds.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

tert-butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C21H20O6/c1-21(2,3)27-19(24)12-25-14-9-15(22)20-16(23)11-17(26-18(20)10-14)13-7-5-4-6-8-13/h4-11,22H,12H2,1-3H3

InChI Key

TWBYICCJKQMSBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.